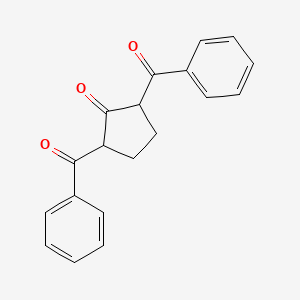

2,5-Dibenzoylcyclopentanone

Description

Contextualization of 2,5-Dibenzoylcyclopentanone within Dicarbonyl Compound Chemistry

Dicarbonyl compounds, molecules containing two carbonyl (C=O) groups, are a cornerstone of organic chemistry. wikipedia.org Their reactivity is often distinct from that of monocarbonyl compounds, leading to their classification as a separate functional group. wikipedia.org Dicarbonyl compounds are categorized based on the relative positions of the carbonyl groups, such as 1,2-, 1,3-, and 1,4-dicarbonyls. wikipedia.org this compound falls within the broader class of 1,4-diketones. These compounds are known precursors to various heterocyclic compounds, including furans and thiophenes. wikipedia.org The reactivity of 1,4-diketones is also fundamental to understanding the neurotoxicity of γ-diketones. wikipedia.org

Significance of Cyclic Diketones as Synthetic Intermediates and Scaffolds

Cyclic diketones are highly reactive and readily available, making them crucial intermediates in organic synthesis. researchgate.net They are particularly valuable for the preparation of bicyclic and polycyclic condensed heterocycles. researchgate.netijcrt.org The chemistry of common cyclic β-diketones like 1,3-cyclohexanedione (B196179) and dimedone is well-established, with a wide range of heterocycles synthesized from these precursors. researchgate.net These resulting compounds often exhibit significant biological activities. researchgate.net Cyclic 1,2-diketones, also known as diosphenols when one ketone is enolized, are also important building blocks. nih.gov Their unique reactivity allows for stereoselective installation of various substituents. nih.gov

Cyclic diketone derivatives have found applications in medicinal chemistry, with some indane-1,3-dione derivatives being investigated as anticoagulants, insecticides, and for their anti-inflammatory and anti-proliferative activities. rsc.org The enolization of cyclic β-diketones significantly influences their structural and reactive properties. rsc.org

Overview of Academic Research Trajectories for this compound

Research involving this compound has explored its synthesis and reactivity. One method for its preparation involves the condensation of the pyrrolidine-enamine of cyclopentanone (B42830) with benzoyl chlorides. researchgate.net In some instances, this compound has been isolated as a byproduct in the synthesis of monosubstituted benzoylcyclopentanones. researchgate.netresearchgate.net Studies have also investigated the keto-enol equilibrium of related benzoylcyclopentanones. researchgate.netresearchgate.net Furthermore, the cyclization of this compound derivatives with phosphorus pentasulfide (P2S5) has been used to synthesize sulfur-containing heterocyclic compounds. researchgate.net

Properties of this compound

| Property | Value | Source |

| CAS Number | 5292-65-9 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C19H16O3 | sigmaaldrich.com |

| Molecular Weight | 260.3 g/mol | nih.gov |

Structure

3D Structure

Properties

CAS No. |

5292-65-9 |

|---|---|

Molecular Formula |

C19H16O3 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2,5-dibenzoylcyclopentan-1-one |

InChI |

InChI=1S/C19H16O3/c20-17(13-7-3-1-4-8-13)15-11-12-16(19(15)22)18(21)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

GKAMWXSVEFELHK-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Other CAS No. |

5292-65-9 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibenzoylcyclopentanone and Its Analogues

Historical Perspectives on the Synthesis of Dibenzoylcyclopentanone Systems

Historically, the synthesis of benzoylcyclopentanones relied on condensation reactions. A notable method from the 1960s involved the condensation of the pyrrolidine-enamine of cyclopentanone (B42830) with substituted benzoyl chlorides. researchgate.net This procedure was primarily aimed at producing monosubstituted benzoylcyclopentanones, but the formation of 2,5-dibenzoylcyclopentanone was often observed as a concurrent product. researchgate.net The yields for the primary monosubstituted products ranged from 28% to 76%. researchgate.net Alternative methods, such as the condensation of cyclopentanone with benzoate (B1203000) esters, were also explored but generally resulted in lower yields and a greater abundance of by-products. researchgate.net These early methods, while foundational, often required stoichiometric reagents and extensive purification, setting the stage for the development of more advanced synthetic strategies.

A 1963 study on the synthesis of monosubstituted benzoylcyclopentanones provides insight into the yields and the concurrent formation of the di-substituted analogue.

| Substituent on Benzoyl Chloride | Yield of Monosubstituted Product (%) | Observation of this compound |

| (Data not specified in abstract) | 28 - 76 | Isolated in some cases |

This table illustrates the typical yield range for the primary product in historical syntheses, where this compound was also formed. researchgate.net

Modern Advancements in this compound Synthesis

Modern synthetic chemistry has introduced significant improvements, focusing on catalytic efficiency, waste reduction, and safer reaction conditions. These advancements are directly applicable to the synthesis of this compound and its derivatives.

The formation of the carbon-carbon bonds between the cyclopentanone ring and the benzoyl groups is the crucial step in the synthesis of this compound. Modern advancements have focused on catalytic methods to achieve this transformation efficiently. While direct catalytic synthesis of this compound is not extensively detailed, general strategies for C-C bond formation in cyclopentanones are highly relevant.

A significant challenge in organic synthesis is the kinetic inertness of C-C single bonds. nih.govnih.gov Recent breakthroughs have demonstrated the catalytic activation of unstrained C-C bonds in simple cyclopentanones. nih.govnih.gov One successful approach combines a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst. nih.govnih.gov This system can cleave a C-C bond within the cyclopentanone ring, allowing for the formation of new, more versatile molecular scaffolds. nih.gov Such strategies highlight the potential for developing highly selective catalytic routes to functionalized cyclopentanones.

Enzymatic catalysis also presents a powerful tool for C-C bond formation. rsc.org Aldolases, for example, catalyze aldol (B89426) addition reactions to form C-C bonds with high stereoselectivity. rsc.org While typically used for different substrates, the principles of using enzymes like L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) and L-fuculose-1-phosphate aldolase (FucA) for aldol reactions could inspire biocatalytic routes to precursors of substituted cyclopentanones. rsc.org

Solvent-free synthesis is a cornerstone of green chemistry that offers numerous advantages, including reduced waste, lower costs, and often, higher reaction rates and yields. rasayanjournal.co.inoiccpress.com This approach can be applied to the synthesis of various organic derivatives, including those related to dibenzoylcyclopentanone.

Recent research has demonstrated the successful solvent-free synthesis of various heterocyclic and ester derivatives using heterogeneous catalysts. oiccpress.comrsc.orgtudelft.nl For example, nickel cobalt ferrite (B1171679) nanoparticles (NiCoFe2O4 NPs) have been used as a recoverable catalyst for the synthesis of dihydropyrimidinone derivatives under solvent-free thermal conditions. oiccpress.com Similarly, simple iron(III) chloride (FeCl3) has been shown to be an effective heterogeneous catalyst for the solvent-free synthesis of esters and thioesters from acid chlorides at room temperature. tudelft.nl This latter example is particularly relevant, as the classical synthesis of this compound involves the reaction of an enamine with benzoyl chloride. researchgate.net Adopting a solvent-free, catalytically-driven approach could significantly improve the efficiency and environmental footprint of this transformation.

The benefits of this approach include operational simplicity, easy separation of the product, and the potential for catalyst recycling and reuse without significant loss of activity. oiccpress.comrsc.org

The production of this compound can be significantly improved by adhering to the principles of green chemistry. mlsu.ac.innih.gov These principles aim to design chemical processes that are environmentally benign and economically efficient. pandawainstitute.com

Key principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.innih.gov Catalytic reactions, such as isomerization or addition reactions, are inherently more atom-economical than classical condensations that produce stoichiometric by-products. nih.gov

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. mlsu.ac.in The use of solvent-free conditions and recyclable heterogeneous catalysts directly addresses this principle by minimizing solvent waste and catalyst loss. oiccpress.comrsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. rasayanjournal.co.in Transitioning from older methods that use stoichiometric amounts of condensing agents to a catalytic system (e.g., using rhodium or iron catalysts) would represent a significant green advancement. nih.govtudelft.nl

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. mlsu.ac.in Conducting reactions at ambient temperature and pressure, as demonstrated in some solvent-free syntheses, reduces energy consumption. tudelft.nlmdpi.com Microwave irradiation is another technique used to improve energy efficiency in organic reactions. ijnc.ir

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Designing addition-type reactions that incorporate all reactant atoms into the final structure, minimizing by-products. nih.gov |

| Waste Prevention | Employing solvent-free reaction conditions and using recyclable catalysts to eliminate solvent waste and reduce material loss. oiccpress.commlsu.ac.in |

| Catalysis | Replacing stoichiometric reagents with small amounts of highly efficient and selective catalysts (e.g., transition metals or enzymes). rasayanjournal.co.in |

| Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure or use energy-efficient methods like microwave heating. mlsu.ac.inijnc.ir |

Precursor Considerations and Starting Material Derivations for this compound

The choice of starting materials is fundamental to any synthetic strategy. For this compound, the primary precursors are a cyclopentanone core and two benzoyl groups.

The cyclopentanone ring itself can be synthesized through various routes. A well-established industrial method is the ketonic decarboxylation of adipic acid, which can be performed selectively using catalytic amounts of weak bases. organic-chemistry.org This provides a straightforward route to the core cyclic ketone structure.

The benzoyl groups are typically introduced using a benzoylating agent. In historical syntheses, benzoyl chloride was the reagent of choice, reacting with a cyclopentanone enamine. researchgate.net Modern approaches might consider other benzoic acid derivatives that are more amenable to catalytic or greener reaction conditions.

Reactivity Profiles and Mechanistic Investigations of 2,5 Dibenzoylcyclopentanone

Fundamental Reaction Types of 1,4-Diketone Systems

The 1,4-diketone framework is a versatile precursor in organic synthesis, primarily due to its capacity to form five-membered heterocyclic systems. The Paal-Knorr synthesis is a cornerstone reaction of 1,4-dicarbonyl compounds, allowing for the preparation of furans, thiophenes, and pyrroles. The reaction proceeds by dehydration with an acid catalyst to form furans, reaction with a sulfiding agent like phosphorus pentasulfide for thiophenes, and condensation with ammonia (B1221849) or primary amines to yield pyrroles.

Another significant reaction pathway for 1,4-diketones is their participation in Michael additions. researchgate.net The enolizable protons alpha to the carbonyl groups can be abstracted by a base to form an enolate, which can then act as a nucleophile. masterorganicchemistry.com This reactivity is fundamental to many carbon-carbon bond-forming reactions. Moreover, the carbonyl groups themselves are electrophilic and can be attacked by a variety of nucleophiles. The strategic placement of the two carbonyl groups allows for sequential reactions, which can be controlled to achieve diastereoselective transformations, particularly in macrocyclic 1,4-diketone systems. Current time information in Bangalore, IN.

Nucleophilic and Electrophilic Reactivity of 2,5-Dibenzoylcyclopentanone Carbonyls and Alpha-Carbons

The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic centers. The carbonyl carbons of the benzoyl groups are inherently electrophilic and are susceptible to attack by nucleophiles. The cyclopentanone (B42830) ring also contains a carbonyl group, which shares this electrophilic character.

The alpha-carbons, situated between the cyclopentanone carbonyl and the benzoyl groups, possess acidic protons. Deprotonation of these sites by a base generates a nucleophilic enolate. libretexts.org This enolate is stabilized by resonance, with the negative charge delocalized over the carbonyl groups, which enhances its stability and, consequently, the acidity of the alpha-protons. masterorganicchemistry.com The formation of this enolate is a key step in many reactions of this compound, allowing for alkylation and other condensation reactions at the alpha-positions. masterorganicchemistry.com

The synthesis of this compound itself provides an example of this reactivity. In some reported syntheses of monosubstituted benzoylcyclopentanones, which proceed via the condensation of the pyrrolidene-enamine of cyclopentanone with substituted benzoyl chlorides, the this compound has been isolated as a side product. researchgate.netresearchgate.net This occurs through a second acylation at the other alpha-position, demonstrating the nucleophilic character of the alpha-carbon. Furthermore, studies on related benzoylcyclopentanones have presented and discussed keto-enol equilibrium data, which is fundamental to understanding the reactivity of these compounds. researchgate.net

The reactivity of enolates derived from dicarbonyl compounds is summarized in the table below:

| Reactive Site | Character | Common Reactions |

| Carbonyl Carbon | Electrophilic | Nucleophilic Addition |

| Alpha-Carbon | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) Condensation |

Intramolecular Cyclization Pathways Involving this compound

The 1,4-dicarbonyl structure of this compound makes it a prime candidate for intramolecular cyclization reactions, often leading to the formation of fused ring systems. These reactions are typically initiated by the reaction of the dicarbonyl compound with a dinucleophile.

However, the reactivity in such cyclizations can be subject to steric and electronic factors. An interesting case is the reaction of this compound with 1,3-dimethyl-5,6-diaminouracil. In this instance, the reaction does not proceed to the expected spiro compound but instead halts at the formation of the azomethine (a Schiff base). scribd.com This suggests that further intramolecular cyclization is disfavored, potentially due to steric hindrance or the electronic properties of the intermediate.

In contrast, other 1,4-diketones readily undergo intramolecular cyclization. The Dieckmann condensation, for example, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a related transformation. libretexts.org The success of an intramolecular cyclization is often dependent on the formation of thermodynamically stable five- or six-membered rings. libretexts.orglibretexts.org

General pathways for intramolecular cyclization of diketones include:

Aldol Condensation: An intramolecular reaction between an enolate and a carbonyl group to form a cyclic α,β-unsaturated ketone.

Paal-Knorr Type Synthesis: Reaction with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form fused pyridazines or oxazines, respectively.

Elucidation of Reaction Mechanisms in Transformations of this compound

Understanding the detailed pathway of a chemical reaction, its mechanism, is crucial for optimizing reaction conditions and predicting product outcomes. The transformation of this compound can be investigated through a combination of spectroscopic and kinetic studies.

The direct observation of transient species, or reaction intermediates, provides strong evidence for a proposed reaction mechanism. Modern spectroscopic techniques allow for the in-situ monitoring of reactions, providing real-time data on the concentration of reactants, intermediates, and products. rsc.orgrsc.org

For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) can be employed. nih.govnih.gov For instance, in a condensation reaction, the formation of an enolate intermediate could potentially be observed by monitoring changes in the carbonyl stretching frequencies in the IR spectrum. Similarly, the appearance and disappearance of signals corresponding to specific protons or carbons in the NMR spectrum can map the progress of a reaction. illinoisstate.edu Mass spectrometry is particularly useful for detecting charged intermediates that may be present in catalytic cycles. nih.gov

| Spectroscopic Technique | Information Gained | Example Application |

| FTIR | Changes in functional groups (e.g., C=O stretch) | Monitoring the conversion of the ketone during a condensation. |

| NMR | Structural information of species in solution | Identifying the structure of intermediates and products in real-time. |

| Mass Spectrometry | Mass-to-charge ratio of ionic species | Detecting catalytic intermediates or charged reaction byproducts. |

Kinetic studies measure the rate of a reaction and how it is affected by the concentration of reactants and catalysts. The outcome of these studies is the rate law, a mathematical expression that describes the reaction rate. The form of the rate law provides insight into the molecularity of the rate-determining step of the reaction.

For a hypothetical reaction of this compound (DBCP) with a nucleophile (Nu):

DBCP + Nu → Product

A series of experiments would be conducted where the initial concentrations of DBCP and Nu are systematically varied, and the initial rate of the reaction is measured.

| Experiment | [DBCP] (M) | [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | r₁ |

| 2 | 0.2 | 0.1 | r₂ |

| 3 | 0.1 | 0.2 | r₃ |

Rate = k[DBCP]ˣ[Nu]ʸ

where k is the rate constant, and x and y are the reaction orders. This information is invaluable for supporting or refuting a proposed reaction mechanism.

2,5 Dibenzoylcyclopentanone As a Versatile Synthetic Building Block

Applications in the Synthesis of Carbocyclic Systems

The structure of 2,5-Dibenzoylcyclopentanone, which contains a ketone and alpha-hydrogens, suggests its potential as a substrate in classic annulation reactions for the formation of new carbocyclic rings. One such notable transformation is the Robinson annulation, a powerful method for the formation of a six-membered ring. wikipedia.orgpressbooks.pub This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com In a hypothetical application, the enolate of this compound could act as the Michael donor to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting intermediate, a 1,5-diketone, would then be poised to undergo an intramolecular aldol condensation to furnish a new six-membered ring fused to the original cyclopentane (B165970) core. jk-sci.com

Furthermore, the 1,4-dicarbonyl motif within this compound is a key structural feature for the synthesis of five-membered carbocyclic systems like pentalenes. rsc.orgresearchgate.net The synthesis of azulenes, which are bicyclic non-benzenoid aromatic compounds composed of fused five- and seven-membered rings, often involves the construction of the five-membered ring onto a pre-existing seven-membered ring or vice versa. orgsyn.orgwikipedia.orgresearchgate.netmdpi.combeilstein-journals.org While direct syntheses of pentalenes and azulenes from this compound are not extensively documented, its structure provides a potential starting point for such transformations through carefully designed reaction sequences.

Utility in Heterocyclic Chemistry

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds containing sulfur, nitrogen, or oxygen atoms.

Synthesis of Sulfur-Containing Heterocycles from this compound

The reaction of this compound with thionating agents offers a direct route to sulfur-containing heterocycles. Reagents such as Lawesson's reagent and phosphorus pentasulfide are commonly employed for the conversion of carbonyl groups to thiocarbonyls. organic-chemistry.orgmbbcollege.inorganic-chemistry.orgsigmaaldrich.com The treatment of this compound with these reagents would be expected to yield the corresponding dithione.

Moreover, the 1,4-dicarbonyl functionality is a key precursor in the Paal-Knorr thiophene (B33073) synthesis. wikipedia.org This reaction involves the treatment of a 1,4-dicarbonyl compound with a source of sulfur, such as phosphorus pentasulfide, to yield a substituted thiophene.

| Reagent | Expected Product Type |

| Lawesson's Reagent | Dithione |

| Phosphorus Pentasulfide | Dithione / Thiophene |

Formation of Nitrogen-Containing Heterocycles via Condensation Reactions

Condensation reactions of this compound with various nitrogen-containing nucleophiles provide a straightforward pathway to nitrogen-containing heterocycles. A prime example is the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. wikipedia.orgalfa-chemistry.com

The reaction with hydrazine (B178648) or its derivatives is also a common method for the synthesis of nitrogen heterocycles. oalib.com For instance, the condensation of this compound with hydrazine would be expected to yield a dihydropyridazine (B8628806) derivative through a double condensation and subsequent cyclization. Similarly, reaction with phenylhydrazine (B124118) would lead to the corresponding N-phenyl substituted heterocycle. masterorganicchemistry.com The reaction with hydroxylamine (B1172632) typically yields oximes from carbonyl compounds. wikipedia.org In the case of this compound, a dioxime would be the expected product.

| Reagent | Expected Product Type |

| Ammonia/Primary Amine | Pyrrole derivative |

| Hydrazine | Dihydropyridazine derivative |

| Phenylhydrazine | N-phenyl dihydropyridazine derivative |

| Hydroxylamine | Dioxime |

Construction of Oxygen-Containing Heterocycles

The 1,4-dicarbonyl core of this compound is ideally suited for the synthesis of furans via the Paal-Knorr furan (B31954) synthesis. organic-chemistry.orgmbbcollege.inwikipedia.orgalfa-chemistry.comyoutube.comresearchgate.netorganic-chemistry.org This acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a fundamental and widely used method for the preparation of substituted furans. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the furan ring. wikipedia.orgalfa-chemistry.com

Another potential transformation for the construction of an oxygen-containing heterocycle is the Baeyer-Villiger oxidation. organic-chemistry.orgsigmaaldrich.comwikipedia.orgresearchgate.netnih.gov This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid as the oxidant. sigmaaldrich.comwikipedia.org Application of the Baeyer-Villiger oxidation to the cyclopentanone (B42830) ring of this compound would result in the formation of a six-membered lactone, thereby expanding the ring and introducing an oxygen atom into the cyclic core.

| Reaction | Reagent(s) | Expected Product Type |

| Paal-Knorr Furan Synthesis | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Furan derivative |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Lactone |

Derivatization Reactions of the this compound Core

The reactivity of the carbonyl groups in this compound allows for a variety of derivatization reactions, enabling the modification of the core structure and the introduction of new functionalities.

Modifications at the Carbonyl Centers

The two benzoyl groups and the cyclopentanone carbonyl are all susceptible to nucleophilic attack and other carbonyl-specific reactions.

Thionation: As mentioned previously, the carbonyl groups can be converted to thiocarbonyls using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgmbbcollege.inorganic-chemistry.orgsigmaaldrich.com

Reduction: The carbonyl groups can be reduced to the corresponding alcohols. wikipedia.orgnih.govyoutube.com The choice of reducing agent would determine the extent of reduction. Milder reducing agents might selectively reduce the exocyclic benzoyl ketones, while more powerful reagents could reduce all three carbonyl groups.

Wittig Reaction: The Wittig reaction provides a method to convert carbonyls into alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org By reacting this compound with a phosphorus ylide, one or more of the carbonyl groups can be transformed into a carbon-carbon double bond.

Grignard Reaction: Grignard reagents can add to the carbonyl carbons to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com This allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl positions.

| Reaction | Reagent(s) | Product Functional Group |

| Thionation | Lawesson's Reagent / P₄S₁₀ | Thiocarbonyl |

| Reduction | NaBH₄, LiAlH₄, etc. | Alcohol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Grignard Reaction | Grignard Reagent (e.g., RMgBr) | Tertiary Alcohol |

Integration of 2,5 Dibenzoylcyclopentanone in Multicomponent Reaction Strategies

Role as a Key Dicarbonyl Component in One-Pot Transformations

Information on 2,5-Dibenzoylcyclopentanone serving as a dicarbonyl component in one-pot multicomponent reactions is not available in the searched scientific literature.

Exploration of Novel Multicomponent Reactions Incorporating this compound

No specific novel multicomponent reactions incorporating this compound have been described in the available research.

Mechanistic Insights into this compound-Mediated Multicomponent Reactions

Without documented examples of MCRs involving this compound, there are no mechanistic insights or studies to report.

Scaffold Diversity Generation via Multicomponent Reactions Utilizing this compound

The generation of diverse molecular scaffolds using this compound in multicomponent reactions is not documented in the reviewed literature.

Due to the absence of specific research on the subject, a data table of compound names as requested cannot be generated.

Computational and Theoretical Investigations of 2,5 Dibenzoylcyclopentanone

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. These methods, which are based on the principles of quantum mechanics, can calculate the potential energy surface of a molecule, allowing for the identification of energy minima that correspond to stable geometric isomers and conformers.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Calculated Value |

| C-C bond length (ring) | ~1.54 Å |

| C=O bond length (ring) | ~1.23 Å |

| C-C bond length (benzoyl) | ~1.49 Å |

| C=O bond length (benzoyl) | ~1.24 Å |

| Dihedral Angle (ring-benzoyl) | Variable (determining conformation) |

Note: The data in this table is illustrative of typical outputs from quantum chemical calculations and is not based on actual published results for 2,5-dibenzoylcyclopentanone.

Density Functional Theory (DFT) Calculations for Electronic Property Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dss.go.th By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Applying DFT to this compound would provide valuable insights into its electronic properties. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Furthermore, the spatial distribution of these frontier orbitals can reveal the likely sites for nucleophilic and electrophilic attack.

Predicted Electronic Properties from DFT Calculations:

| Property | Predicted Value/Information |

| HOMO Energy | Would indicate the electron-donating ability |

| LUMO Energy | Would indicate the electron-accepting ability |

| HOMO-LUMO Gap | Would provide insights into chemical reactivity |

| Dipole Moment | Would quantify the molecule's polarity |

| Molecular Electrostatic Potential | Would identify electron-rich and electron-poor regions |

Note: This table illustrates the types of electronic properties that can be predicted using DFT and does not represent actual calculated values for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a detailed reaction energy profile. A crucial aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products.

For this compound, computational methods could be used to investigate various reactions, such as its synthesis or its participation in further chemical transformations. For instance, the mechanism of its formation could be explored, identifying the key intermediates and the energy barriers associated with each step. The calculated kinetic and thermodynamic parameters can offer a deeper understanding of the reaction's feasibility and rate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the intended reactants and products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules in a simulated environment, such as in a solvent or in the solid state.

An MD simulation of this compound would reveal its conformational landscape by exploring the different shapes the molecule can adopt at a given temperature. This is particularly useful for flexible molecules where multiple conformations may be accessible. The simulation would show how the molecule transitions between these different conformations and provide information on their relative populations.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. By simulating multiple molecules of this compound together, it would be possible to investigate how they pack in the solid state or how they interact with solvent molecules in a solution. These simulations can provide insights into properties like solubility and crystal packing.

Advanced Applications of 2,5 Dibenzoylcyclopentanone in Materials Science

Precursor for Functional Organic Materials (e.g., Conjugated Systems)

The development of functional organic materials, particularly those with conjugated systems, is crucial for advancements in organic electronics. While 2,5-dibenzoylcyclopentanone itself is not a conjugated polymer, its chemical structure allows it to serve as a key intermediate in the synthesis of larger, more complex conjugated molecules. The reactivity of the ketone and the adjacent methylene (B1212753) groups can be exploited to build extended π-systems.

Derivatives of the closely related 2,5-dibenzylidenecyclopentanone (B1588407) have been investigated for their utility in materials synthesis. For instance, 2,5-bis(4-(dimethylamino)benzylidene) cyclopentanone (B42830) has been utilized as a photoinitiator for two-photon polymerization. This process allows for the fabrication of intricate 3D microstructures, a critical capability in fields such as photonics and microfabrication mdpi.com. The core cyclopentanone structure in these derivatives serves as a scaffold to which chromophoric and reactive groups can be attached, highlighting the potential of the this compound framework in the design of photosensitive materials.

The general synthetic accessibility of heterocyclic compounds from various starting materials, including dicarbonyl compounds, further underscores the potential of this compound as a precursor. The synthesis of novel dye molecules is an active area of research, with applications in dye-sensitized solar cells and other optoelectronic devices. The creation of new 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives, for example, demonstrates the versatility of multicomponent reactions in generating complex heterocyclic dyes with promising performance in solar energy conversion scielo.br.

Role in Polymer Chemistry and Advanced Coatings

In the realm of polymer chemistry, cyclopentanone derivatives are emerging as valuable components for creating crosslinked polymers with tailored properties. The ability to introduce functional groups onto the cyclopentanone ring allows for the synthesis of monomers that can be incorporated into polymer chains, leading to materials with enhanced thermal stability, mechanical strength, or specific chemical functionalities.

A notable example is the synthesis of crosslinked polymers using 2,6-bis(4-methacryloyloxy benzylidene) cyclopentanone as a crosslinker. This molecule, derived from a cyclopentanone core, can be copolymerized with commercially available monomers like styrene (B11656) to create novel metal-incorporated copolymers nnpub.org. Such materials have potential applications as heterogeneous catalysts in organic synthesis. The cyclopentanone unit in the crosslinker imparts a rigid and well-defined structure to the polymer network.

Furthermore, the polymerization of cyclic enones, such as cyclopentenone, has been demonstrated using Lewis acid catalysis to produce functionalized polyolefins nih.gov. This research indicates that the cyclopentanone ring can be a part of the polymer backbone, leading to carbonyl-rich materials that are not easily accessible through traditional polymerization routes. These ketone-functionalized polymers could find use in advanced coatings, where the carbonyl groups can enhance adhesion, polarity, and compatibility with other components of a coating formulation. The development of functional polymer coatings is a significant area of materials science, with applications ranging from protective layers to smart surfaces with self-healing or sensory capabilities.

Potential in Optoelectronic and Sensing Applications

The development of chemosensors for the detection of specific ions and molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Derivatives of cyclopentanone have shown significant promise as fluorescent chemosensors. For instance, fluorescent chemosensors based on 4-hydroxy cyclopentenones have been synthesized for the selective detection of Fe³⁺ and Cu²⁺ ions researchgate.net. These sensors operate via fluorescence "turn-off" or "turn-on" mechanisms upon binding with the target metal ion. The cyclopentanone core in these molecules serves as a rigid platform for the appended fluorophores and binding sites, demonstrating the utility of this structural motif in sensor design.

While direct applications of this compound in this area are not yet established, its structure provides a template for the design of new sensory materials. The benzoyl groups could be functionalized to act as binding sites for specific analytes, and the cyclopentanone ring could be modified to tune the electronic and photophysical properties of the resulting sensor molecule. The broader field of chemical sensors based on organic molecules is rapidly expanding, with ongoing efforts to develop more sensitive and selective detection methods for a wide range of analytes.

Surface Interactions and Adsorption Studies on Nanomaterials

The interface between organic molecules and nanomaterials is a fertile ground for creating hybrid materials with synergistic properties. The functionalization of nanoparticle surfaces with organic ligands can enhance their stability, dispersibility, and functionality for a variety of applications. As a β-diketone, this compound belongs to a class of compounds known for their ability to complex with metals. This suggests its potential for use in the surface functionalization of metal and metal oxide nanoparticles.

Studies have shown that β-diketonato complexes can be anchored to the surface of nanodiamonds, a process that can be leveraged for applications such as drug delivery acs.org. The β-diketone structure provides a versatile scaffold that can be modified and complexed with various metals. This opens up the possibility of using this compound or its derivatives to functionalize nanomaterials, thereby tailoring their surface properties for specific applications.

Furthermore, research on the adsorption of cyclic organic compounds, including ketones, onto the surface of palladium nanoparticles has revealed their ability to act as persistent surface redox mediators acs.org. This can influence the catalytic activity of the nanoparticles, for example, by increasing the selectivity of reactions such as the formation of hydrogen peroxide. These findings highlight the potential for using cyclic ketones like this compound to modify the surface chemistry and catalytic performance of nanomaterials. The study of adsorption kinetics of organic compounds on various carbonaceous adsorbents, including carbon nanotubes, is also an active area of research that could inform the potential interactions of this compound with such nanomaterials dntb.gov.ua.

Future Research Directions and Emerging Opportunities for 2,5 Dibenzoylcyclopentanone

Development of Novel Catalytic Systems for 2,5-Dibenzoylcyclopentanone Synthesis and Transformation

The synthesis of 1,3-diketones, the class to which this compound belongs, has seen significant advancements through various catalytic methodologies. semanticscholar.orgnih.govnih.gov Future research will likely focus on refining these methods for more efficient and sustainable production and transformation of this specific diketone.

Metal-Based Catalysis: Metal catalysts are frequently employed for preparing 1,3-diketones. nih.gov Palladium-catalyzed reactions, for instance, have been used for the α-carbonylative arylation to produce chiral spirocyclic β,β'-diketones. nih.gov Gold(I)-catalyzed regioselective hydration of alkynones under mild conditions has also proven effective for synthesizing aromatic and heteroaromatic 1,3-diketones. nih.gov Future work could adapt these metal-based systems to synthesize this compound with higher yields and selectivity. Research could explore a variety of transition metal catalysts to facilitate novel transformations of the cyclopentanone (B42830) ring or the benzoyl side chains, leading to new derivatives with unique properties.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. nih.gov N-heterocyclic carbenes (NHCs), for example, have been utilized in various organic reactions, including those for the preparation of 1,3-diketones. nih.gov The development of novel organocatalysts could offer metal-free alternatives for the synthesis and functionalization of this compound, which is advantageous for applications where metal contamination is a concern.

A comparative overview of potential catalytic systems is presented below.

| Catalyst Type | Potential Reaction | Advantages | Research Focus |

| Palladium Complexes | Carbonylative Cyclizations | High efficiency, good functional group tolerance. | Developing ligands to control regioselectivity and stereoselectivity. |

| Gold(I) Complexes | Hydration of Alkynones | Mild reaction conditions, high regioselectivity. nih.gov | Application to precursors of this compound. |

| N-Heterocyclic Carbenes (NHCs) | Acylation Reactions | Metal-free, tunable reactivity. nih.gov | Designing NHCs for specific transformations of the diketone scaffold. |

| Biocatalysis (Enzymes) | Asymmetric Reductions/Oxidations | High enantioselectivity, environmentally benign. | Immobilization of enzymes for continuous processes and broader substrate scope. nih.gov |

Exploration of Asymmetric Synthesis Routes to Chiral this compound Derivatives

The creation of chiral molecules is a cornerstone of modern synthetic chemistry, particularly for bioactive compounds. semanticscholar.org Developing asymmetric routes to chiral derivatives of this compound represents a significant area of opportunity. Such derivatives, possessing specific three-dimensional arrangements, could exhibit unique biological activities or serve as chiral ligands in catalysis.

Catalytic Asymmetric Desymmetrization: A promising strategy involves the desymmetrization of prochiral cyclic 1,3-diketones. Recent studies have shown that chiral boro-phosphates can catalyze the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones to yield chiral β-amino ketones with high enantioselectivity. organic-chemistry.org Similarly, P-stereogenic phosphinamides have been demonstrated as powerful organocatalysts for the desymmetric enantioselective reduction of cyclic 1,3-diketones. acs.org Applying these concepts to this compound could provide access to a range of enantioenriched products bearing all-carbon quaternary stereocenters. organic-chemistry.orgacs.org

Enantioselective Functionalization: Another avenue is the enantioselective functionalization of the existing cyclopentanone core. This could be achieved through organocatalyzed reactions, which have been successfully used in the synthesis of complex chiral cyclopentenones. acs.org Research into chiral primary amine catalysts or proline-derived catalysts could lead to efficient methods for introducing chirality at specific positions on the this compound molecule.

| Asymmetric Strategy | Catalyst Example | Potential Product | Key Advantages |

| Desymmetric Reduction | Chiral Phosphinamide Organocatalyst acs.org | Chiral 3-hydroxy-2,5-dibenzoylcyclopentanone | High enantioselectivity (up to 98% ee), recyclable catalyst. acs.org |

| Desymmetric Reductive Amination | Chiral Boro-phosphate organic-chemistry.org | Chiral 3-amino-2,5-dibenzoylcyclopentanone | High enantioselectivity (up to 97% ee), broad substrate scope. organic-chemistry.org |

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Chiral 2-alkyl-2,5-dibenzoylcyclopentanone | Construction of quaternary stereocenters. |

| Enantioselective Henry Reaction | Metal-Complex Catalyst semanticscholar.org | Chiral nitro-functionalized derivatives | Access to versatile building blocks for further synthesis. semanticscholar.org |

Expanded Scope in Supramolecular Chemistry and Self-Assembly

The ability of β-diketones to act as ligands and chelate with metal ions is well-established. researchgate.netresearchgate.net This property makes them excellent candidates for constructing complex supramolecular architectures, such as metal-organic frameworks (MOFs) and self-assembled cages. The two benzoyl groups in this compound offer multiple coordination sites, suggesting rich possibilities in this field.

Future research could focus on synthesizing metal complexes with this compound as a ligand. The choice of metal ion (e.g., cobalt, nickel, copper) and the ligand's conformation could lead to diverse structures, from discrete dinuclear helicates to extended coordination polymers. nih.gov These materials could have applications in catalysis, gas storage, or as novel materials with unique magnetic or optical properties. The inherent tautomerism of the β-diketone moiety, which can exist in keto and enol forms, plays a crucial role in its coordination chemistry and the resulting biological or material properties. mdpi.com

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.ukmdpi.com Integrating the synthesis and transformation of this compound into flow chemistry platforms is an emerging opportunity to make its production more efficient and sustainable.

A multi-step continuous flow process could be designed to synthesize the target molecule from simple precursors without isolating intermediates. durham.ac.ukzenodo.org This approach is particularly beneficial when dealing with unstable or hazardous intermediates. nih.gov For example, a flow reactor could be used for an initial condensation reaction, followed by in-line purification and a subsequent cyclization or functionalization step in a second reactor module. durham.ac.ukuc.pt The use of packed-bed reactors with immobilized catalysts or reagents can further simplify the process by facilitating easy product separation and catalyst recycling. durham.ac.uknih.gov The pyrolysis of cyclopentanone has been studied in flow reactors, providing insights into its decomposition pathways which can be valuable for optimizing reaction conditions in a continuous setup. acs.org This technology is not only applicable to the synthesis of the core structure but also to its subsequent modifications, enabling the rapid generation of a library of derivatives for screening in various applications. rsc.org

| Flow Chemistry Application | Key Technology | Potential Advantages |

| Multi-step Synthesis | Coupled Reactor Modules durham.ac.uk | Reduced manual handling, improved overall yield, telescoping of reactions. mdpi.com |

| Catalyst Screening | Microreactor Systems | Rapid optimization of reaction conditions, minimal reagent consumption. |

| Hazardous Reactions | Continuous Stirred-Tank Reactors (CSTRs) | Improved temperature control, smaller reaction volumes enhance safety. amt.uk |

| Purification | In-line Extraction/Supported Scavengers nih.gov | Automated workup, reduced solvent usage, higher purity products. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dibenzoylcyclopentanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of diketones with benzaldehyde derivatives under basic or acidic catalysis. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., piperidine or acetic acid). For example, using ethanol as a solvent at 100°C with piperidine yields ~65% product, while DMF increases reaction rate but may reduce purity due to side reactions . Characterization via melting point, TLC, and HPLC ensures purity.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Distinct peaks for cyclopentanone protons (δ 2.8–3.2 ppm, multiplet) and aromatic protons from benzoyl groups (δ 7.4–8.1 ppm).

- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (cyclopentanone) and ~1660 cm⁻¹ (benzoyl C=O).

- Mass Spectrometry : Molecular ion peak at m/z 294 (C₁₉H₁₆O₂) with fragmentation patterns confirming cyclopentanone ring cleavage .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Screen for neuroprotective, antioxidant, or antimicrobial activity using:

- MTT assay for cytotoxicity in neuronal cell lines (e.g., SH-SY5Y).

- DPPH radical scavenging to assess antioxidant potential.

- Microdilution assays against Gram-positive/negative bacteria. Note that substituents on the benzoyl groups (e.g., electron-withdrawing vs. donating) significantly modulate bioactivity .

Advanced Research Questions

Q. How can contradictory results in this compound’s biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from structural analogs (e.g., 2,5-bis(4-dimethylaminobenzylidene)cyclopentanone) or assay variability. Mitigation strategies include:

- Structural verification : Compare spectroscopic data (e.g., NOESY NMR for stereochemistry) with PubChem entries (ID DTXSID40422989) .

- Dose-response standardization : Use molarity-based dosing rather than mass/volume to account for molecular weight differences.

- Longitudinal studies : Track time-dependent effects, as short-term neuroprotection (e.g., 24-hour exposure) may contrast with long-term toxicity .

Q. What computational approaches predict this compound’s reactivity and binding affinity?

- Methodological Answer :

- DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbons).

- Molecular docking : Simulate interactions with targets like Aβ fibrils (Alzheimer’s models) or bacterial enzymes. PubChem’s 3D conformer data (InChIKey: GPXHIYXWGUYGHF-MXWIWYRXSA-N) can guide docking parameters .

- QSAR models : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity trends .

Q. How do environmental factors influence this compound’s stability and degradation pathways?

- Methodological Answer :

- Photodegradation : Use HPLC-MS to identify UV-induced products (e.g., benzaldehyde derivatives) under simulated sunlight.

- Hydrolytic stability : Test pH-dependent degradation (e.g., half-life >48 hours at pH 7 vs. <12 hours at pH 10).

- Microbial degradation : Incubate with soil or wastewater microbiota; monitor via LC-TOF for hydroxylated or ring-opened metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.